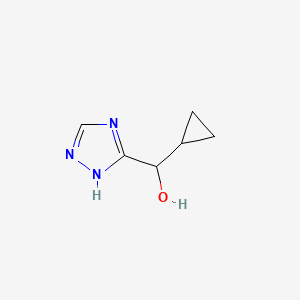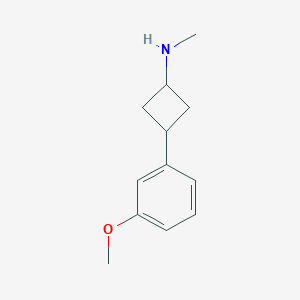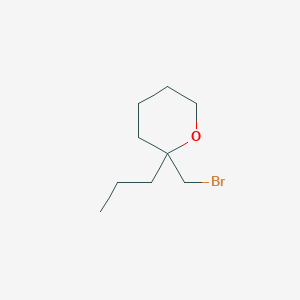
3-(4-Nitro-1H-imidazol-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitro-1H-imidazol-2-yl)phenol is a compound that features both a nitro group and an imidazole ring attached to a phenol moiety. The presence of these functional groups makes it a versatile compound with potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its biological activity and presence in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-1H-imidazol-2-yl)phenol typically involves the nitration of an imidazole derivative followed by the introduction of the phenol group. One common method involves the nitration of 2-phenylimidazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitro-1H-imidazol-2-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitro-1H-imidazol-2-yl)phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s imidazole ring is known for its biological activity, making it a potential candidate for the development of new drugs and therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as optoelectronic materials and sensors.
Wirkmechanismus
The mechanism of action of 3-(4-Nitro-1H-imidazol-2-yl)phenol involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The imidazole ring can bind to metal ions and enzymes, modulating their activity and leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions with biomolecules, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: An imidazole derivative with antimicrobial properties.
Tinidazole: Another imidazole derivative used as an antiprotozoal and antibacterial agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for the treatment of gastric ulcers.
Uniqueness
3-(4-Nitro-1H-imidazol-2-yl)phenol is unique due to the presence of both a nitro group and a phenol group attached to the imidazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a versatile molecule for various applications. The nitro group can undergo reduction to form reactive intermediates, while the phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
Eigenschaften
Molekularformel |
C9H7N3O3 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
3-(5-nitro-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C9H7N3O3/c13-7-3-1-2-6(4-7)9-10-5-8(11-9)12(14)15/h1-5,13H,(H,10,11) |
InChI-Schlüssel |
WVBZQNHDXCTRCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C2=NC=C(N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B13223876.png)

![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B13223883.png)

![1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223891.png)
![2-[2-(Trifluoromethyl)piperidin-3-YL]acetic acid](/img/structure/B13223892.png)
![2,3,4-Trimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13223904.png)
![Bicyclo[3.1.0]hexan-3-ylmethanesulfonamide](/img/structure/B13223920.png)


